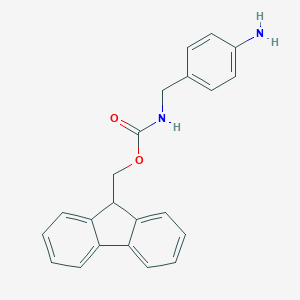

![molecular formula C8H4N2O2 B061569 3-Oxo-2,3-dihydrobenzo[d]isoxazole-5-carbonitrile CAS No. 162035-85-0](/img/structure/B61569.png)

3-Oxo-2,3-dihydrobenzo[d]isoxazole-5-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

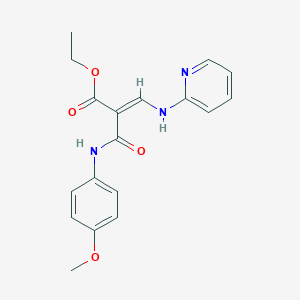

The synthesis of dihydrobenzo[d]isoxazoles, including compounds structurally related to 3-Oxo-2,3-dihydrobenzo[d]isoxazole-5-carbonitrile, involves the generation of a ketonitrone intermediate in situ from a ketoxime and an aryne, followed by novel thermal rearrangements under mild transition-metal-free conditions (Yao et al., 2017). This method allows for the selective synthesis of dihydrobenzo[d]isoxazoles bearing a quaternary carbon center, showcasing the flexibility and efficiency of the synthesis process for such compounds.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic methods and computational analyses, including DFT and TD-DFT/PCM calculations. These studies provide insights into the optimized molecular structure, electronic interactions, and stabilization energies, contributing to a deeper understanding of the electronic structure and reactivity of these molecules (Wazzan et al., 2016).

Chemical Reactions and Properties

The electrophilic reactivity of structurally similar compounds, such as 4,6-dinitrobenzo[d]isoxazole-3-carbonitrile, has been explored through kinetic investigations and synthetic observations, revealing the multifaceted electrophilic reactivity and potential for participation in various chemical reactions, including SNAr reactions and sigma-complexation processes (Cottyn et al., 2009).

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with enzymes like ezh2 , which plays a crucial role in gene expression and cell proliferation.

Mode of Action

For instance, if EZH2 is a target, the compound could potentially inhibit its activity, leading to altered gene expression .

Biochemical Pathways

If we consider ezh2 as a potential target, the compound could impact pathways related to gene expression and cell proliferation .

Result of Action

If the compound acts on ezh2, it could potentially lead to changes in gene expression and cell proliferation .

Propiedades

IUPAC Name |

3-oxo-1,2-benzoxazole-5-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O2/c9-4-5-1-2-7-6(3-5)8(11)10-12-7/h1-3H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APYFEOFOBYJQLH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)C(=O)NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Oxo-2,3-dihydrobenzo[d]isoxazole-5-carbonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Bromomethyl)-1-azabicyclo[1.1.0]butane](/img/structure/B61486.png)

![1-azabicyclo[2.2.2]oct-8-yl (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B61492.png)

![5H-3-Thia-1,6,7b-triazacyclopent[cd]inden-5-one,6,7-dihydro-(9CI)](/img/structure/B61500.png)

![1-[(2R,3R)-3-Phenyloxiran-2-yl]ethanone](/img/structure/B61508.png)

![3-Amino-4-[(4-chlorophenyl)sulphonyl]thiophene](/img/structure/B61515.png)